molecular formula C11H15NO2 B15320220 3-(2,6-Dimethoxyphenyl)azetidine

3-(2,6-Dimethoxyphenyl)azetidine

Cat. No.: B15320220
M. Wt: 193.24 g/mol
InChI Key: NROFFZOLXSJENW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2,6-Dimethoxyphenyl)azetidine, can be achieved through various methods. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .

Industrial Production Methods

Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) allows for the rapid preparation of bis-functionalized azetidines . This method is advantageous due to its high yield and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K2CO3), sodium hydride (NaH), and lithium hexamethyldisilazide (LHMDS) in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) . These conditions facilitate the formation of desired products with high selectivity.

Major Products

The major products formed from these reactions include functionalized azetidines, such as N-sulfonylazetidines and azetidine-2-carboxylic acid derivatives .

Mechanism of Action

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO2/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8/h3-5,8,12H,6-7H2,1-2H3

InChI Key

NROFFZOLXSJENW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CNC2

Origin of Product

United States

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